molecular formula C13H6BrCl2N3O2S B3010308 5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891134-55-7

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B3010308
CAS No.: 891134-55-7
M. Wt: 419.07
InChI Key: CZAPYEDKGXTBHG-UHFFFAOYSA-N
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Description

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H6BrCl2N3O2S and its molecular weight is 419.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Activity

A study by Qi et al. (2014) explored the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which included compounds structurally similar to 5-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. They found that some of these compounds exhibited significant insecticidal activities, indicating potential applications in pest control (Qi et al., 2014).

Photovoltaic Applications

Higashihara et al. (2012) reported the synthesis of π-conjugated polymers containing thiophene and 1,3,4-oxadiazole, which are related to the chemical structure of interest. These polymers showed potential for application in organic photovoltaics, suggesting that derivatives of this compound might be relevant in solar energy technologies (Higashihara et al., 2012).

Antimicrobial and Anticancer Applications

A study by Makwana and Naliapara (2014) involved the synthesis of novel 1,3,4-oxadiazole derivatives, which demonstrated moderate to good antimicrobial activity. This suggests the potential of this compound in developing new antimicrobial agents (Makwana & Naliapara, 2014). Additionally, Atta and Abdel‐Latif (2021) synthesized thiophene derivatives with promising cytotoxicity against several cancer cell lines, indicating potential anticancer applications for related compounds (Atta & Abdel‐Latif, 2021).

Nonlinear Optical Properties

Kanwal et al. (2022) synthesized thiophene-based pyrazole amides and evaluated their nonlinear optical properties using density functional theory calculations. They discovered that certain compounds exhibited better nonlinear optical responses, suggesting applications in optical materials and electronics (Kanwal et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further studies of its synthesis, reactivity, and potential applications. For example, if it shows promising biological activity, it could be investigated as a potential drug candidate .

Properties

IUPAC Name

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrCl2N3O2S/c14-10-4-3-9(22-10)11(20)17-13-19-18-12(21-13)7-5-6(15)1-2-8(7)16/h1-5H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPYEDKGXTBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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